1-Cyclopropoxy-3-fluoro-5-methylbenzene
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Overview
Description
1-Cyclopropoxy-3-fluoro-5-methylbenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-fluoro-5-methylphenol, which is then subjected to a Williamson ether synthesis reaction with cyclopropyl bromide to introduce the cyclopropoxy group. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation under appropriate conditions.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in the presence of strong bases or nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nitration: 1-Cyclopropoxy-3-fluoro-5-nitromethylbenzene.
Halogenation: 1-Cyclopropoxy-3-fluoro-5-bromomethylbenzene.
Oxidation: 1-Cyclopropoxy-3-fluoro-5-methylquinone.
Scientific Research Applications
1-Cyclopropoxy-3-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-3-fluoro-5-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-methylbenzene: Similar structure but with a bromine atom instead of a cyclopropoxy group.
1-Cyclopropoxy-3-fluoro-5-nitromethylbenzene: A nitrated derivative of the compound.
1-Cyclopropoxy-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-Cyclopropoxy-3-fluoro-5-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H11FO |
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Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C10H11FO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
NPVQHYPYOITMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CC2 |
Origin of Product |
United States |
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